

A Technical Guide to the Discovery and Historical Synthesis of 1-Nitropyrazole

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Compound of Interest

Compound Name: **1-Nitropyrazole**

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This in-depth guide explores the pivotal discovery and historical synthesis of **1-nitropyrazole**, a key intermediate in the development of various energetic materials and a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, characterization, and rearrangement, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Discovery and Historical Context

While a singular "discovery" paper for **1-nitropyrazole** is not readily apparent in the literature, its existence and synthesis predate the extensive studies on its reactivity in the early 1970s. The groundwork for its synthesis lies in the broader exploration of nitrating five-membered heterocyclic compounds.^[1] The primary method for the synthesis of **1-nitropyrazole** has historically been the direct N-nitration of pyrazole.

Key advancements in the understanding of **1-nitropyrazole** came from the work of C.L. Habraken and J.W. Janssen in the early 1970s. Their research focused on the thermal rearrangement of N-nitropyrazoles, which established **1-nitropyrazole** as a crucial intermediate in the synthesis of C-nitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole.^{[2][3]} This rearrangement reaction, proceeding through a^{[3][4]} sigmatropic shift, became a cornerstone of nitropyrazole chemistry.^{[4][5]}

Physicochemical and Spectroscopic Data

1-Nitropyrazole is a solid at room temperature with a melting point in the range of 92-94 °C. Its solubility has been studied in various solvents, with data available for synthesis, recrystallization, and formulation purposes.[6]

Table 1: Physical and Spectroscopic Properties of **1-Nitropyrazole**

Property	Value	Reference
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[7]
Molecular Weight	113.07 g/mol	
Melting Point	92-94 °C	
Appearance	Crystalline solid	
¹ H NMR (DMSO-d ₆)	δ 7.01 (t), 8.01 (d), 13.90 (s) ppm	[8]
¹³ C NMR (DMSO-d ₆)	δ 110.1, 130.2, 142.9 ppm	[9][10]
¹⁵ N NMR (Acetone)	δ -54.78 (NO ₂), -80.60 (N2), -107.56 (N1) ppm	[11]
IR (ATR)	Key peaks correspond to N-O stretching and aromatic C-H stretching.	[2]

Synthesis of 1-Nitropyrazole

The most prevalent method for synthesizing **1-nitropyrazole** is the direct nitration of pyrazole. This electrophilic substitution reaction targets one of the nitrogen atoms in the pyrazole ring. Various nitrating agents have been employed over the years, with a mixture of nitric acid and acetic anhydride being a common choice.[3][12]

General Reaction Scheme

The synthesis of **1-nitropyrazole** from pyrazole can be depicted as follows:

Caption: Synthesis of **1-Nitropyrazole** via Nitration of Pyrazole.

Experimental Protocol: Nitration of Pyrazole with Nitric Acid and Acetic Anhydride

The following protocol is a representative example for the synthesis of **1-nitropyrazole**.

Materials:

- Pyrazole
- Acetic anhydride (Ac_2O)
- Fuming nitric acid (HNO_3)
- Ice bath
- Crushed ice
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride while maintaining the temperature below 10 °C. This mixture contains acetyl nitrate, the active nitrating species.
- Nitration Reaction: Dissolve pyrazole in acetic anhydride and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
- Reaction Quenching: After the addition is complete, stir the reaction mixture at a low temperature for a specified time (typically 1-2 hours). Pour the reaction mixture onto crushed ice to quench the reaction.

- Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like ether.
- Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield crude **1-nitropyrazole**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure **1-nitropyrazole**.

Table 2: Summary of Synthetic Methods for **1-Nitropyrazole**

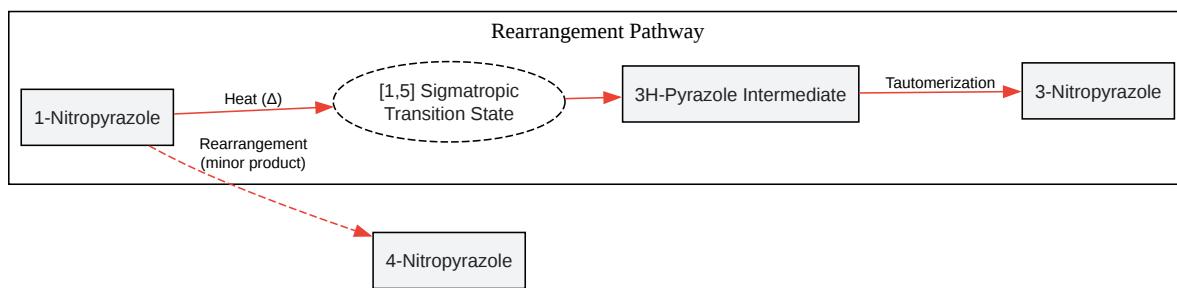
Starting Material	Nitrating Agent/Conditions	Yield (%)	Reference
Pyrazole	HNO ₃ / Acetic Anhydride	Not explicitly stated, but is a common method for the intermediate.	[3][12]
Pyrazole	Nitric acid / Trifluoroacetic anhydride	Not explicitly stated for 1-nitropyrazole, but used for other pyrazoles.	[1]
Various Pyrazoles	tert-Butyl nitrate (TBN), CAN, O ₂ , MeCN, 100 °C	38-95% (for various N-nitropyrazoles)	[13]

Thermal Rearrangement of **1-Nitropyrazole**

A significant aspect of **1-nitropyrazole**'s chemistry is its thermal rearrangement to form C-nitro-substituted pyrazoles, primarily 3-nitropyrazole and to a lesser extent, 4-nitropyrazole. This uncatalyzed intramolecular rearrangement typically occurs at elevated temperatures (e.g., 140-180 °C) in a high-boiling solvent like benzonitrile.[8]

Mechanism of Rearrangement

The thermal rearrangement of **1-nitropyrazole** is proposed to proceed via a [3][4] sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.^{[4][5]} This concerted pericyclic reaction involves a cyclic transition state. The initial rearrangement leads to a 3H-pyrazole intermediate, which then tautomerizes to the more stable 3(5)-nitropyrazole.^[5]



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Caption: Thermal Rearrangement of **1-Nitropyrazole**.

Conclusion

The synthesis and subsequent rearrangement of **1-nitropyrazole** represent fundamental transformations in heterocyclic chemistry. From its initial preparation via the direct nitration of pyrazole to its pivotal role as an intermediate in the formation of C-nitropyrazoles, **1-nitropyrazole** continues to be a compound of significant interest. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals engaged in the fields of energetic materials and drug discovery, enabling further innovation and application of this versatile molecule.

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